MK 410
Description
Molecular Structure and Stereochemical Properties
This compound exhibits a complex molecular structure with the systematic chemical name 2-[5-methoxy-2-methyl-1-[(4-methylsulfanylphenyl)methyl]indol-3-yl]propanoic acid. The compound possesses a molecular formula of C21H23NO3S and maintains a molecular weight of 369.5 grams per mole according to computational analysis by PubChem. The structural architecture incorporates an indole core system substituted at multiple positions, creating a sophisticated three-dimensional molecular framework.
The stereochemical configuration of this compound demonstrates specific spatial arrangements that influence its biological activity and chemical reactivity. The compound contains a chiral center at the propanoic acid side chain, resulting in enantiomeric forms with distinct properties. The International Union of Pure and Applied Chemistry nomenclature designates the complete structure as 1H-Indole-3-acetic acid, 5-methoxy-alpha,2-dimethyl-1-((4-(methylthio)phenyl)methyl)-, (-)-. This designation indicates the presence of the negative enantiomer, which possesses specific stereochemical orientation crucial for its molecular interactions.
The indole ring system serves as the central structural motif, with substitutions at the 2-position (methyl group), 5-position (methoxy group), and 1-position (4-methylsulfanylphenyl)methyl group. These substitutions create a highly substituted heterocyclic system that influences both the electronic distribution and steric hindrance around the molecule. The propanoic acid side chain extends from the 3-position of the indole ring, providing both hydrogen bonding capability through the carboxylic acid functionality and additional steric bulk through the methyl substitution.
Physicochemical Properties: Solubility, Stability, and Crystallography
The physicochemical profile of this compound reveals distinctive properties that govern its behavior in various chemical environments and potential pharmaceutical applications. The compound typically exists as a solid at room temperature, demonstrating characteristic stability under standard atmospheric conditions. The measured density of 1.2 grams per cubic centimeter indicates a moderately dense crystalline structure, consistent with the presence of sulfur-containing substituents and aromatic ring systems.
Thermal stability analysis demonstrates that this compound maintains structural integrity up to elevated temperatures, with a boiling point of 588.2 degrees Celsius at 760 millimeters of mercury pressure. This exceptionally high boiling point reflects strong intermolecular forces within the crystalline lattice and the presence of hydrogen bonding capabilities through the carboxylic acid functionality. The flash point of 309.5 degrees Celsius indicates significant thermal stability, making the compound suitable for various analytical and synthetic procedures requiring elevated temperatures.
Solubility characteristics of this compound present complex behavior dependent on solvent polarity and chemical composition. The compound demonstrates variable solubility in different solvents, with dimethyl sulfoxide typically providing effective dissolution for most applications. Alternative solvents including water, ethanol, and dimethylformamide may be employed when dimethyl sulfoxide proves inadequate, requiring preliminary solubility testing to optimize dissolution conditions. The index of refraction measured at 1.603 indicates significant optical density, consistent with the presence of multiple aromatic systems and heteroatoms within the molecular structure.
| Property | Value | Units |
|---|---|---|
| Molecular Weight | 369.5 | g/mol |
| Density | 1.2 | g/cm³ |
| Boiling Point | 588.2 | °C at 760 mmHg |
| Flash Point | 309.5 | °C |
| Index of Refraction | 1.603 | - |
| LogP | 4.916 | - |
The logarithmic partition coefficient (LogP) value of 4.916 indicates substantial lipophilicity, suggesting favorable membrane permeability characteristics and potential for biological activity. This high lipophilicity correlates with the presence of aromatic ring systems and the methylsulfanyl substituent, which contribute to hydrophobic character while the carboxylic acid group provides necessary polar functionality for biological interactions.
Spectroscopic Identification: Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry Profiles
Spectroscopic characterization of this compound provides comprehensive structural confirmation through multiple analytical techniques that elucidate molecular connectivity and functional group identification. The compound's complex structure necessitates detailed spectroscopic analysis to confirm substitution patterns and stereochemical arrangements throughout the indole framework and attached substituents.
Nuclear magnetic resonance spectroscopy reveals characteristic signals corresponding to the various proton and carbon environments within the this compound structure. The indole ring system produces distinctive aromatic signals in the typical aromatic region, while the methoxy substituent at the 5-position generates a singlet characteristic of methoxy groups attached to aromatic systems. The methylsulfanyl group attached to the phenyl ring contributes additional methyl signals with characteristic chemical shifts influenced by the sulfur atom's electron-withdrawing properties. The propanoic acid side chain produces complex multipicity patterns due to coupling between adjacent protons and the chiral center's influence on neighboring environments.
Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 369, consistent with the calculated molecular weight. Fragmentation patterns provide structural information through characteristic losses corresponding to functional group eliminations and ring system fragmentations. The presence of sulfur within the molecular structure influences fragmentation pathways, producing distinctive patterns that aid in structural confirmation and purity assessment.
Infrared spectroscopy identifies functional groups through characteristic absorption frequencies corresponding to specific molecular vibrations. The carboxylic acid functionality produces broad absorption in the hydroxyl stretching region and sharp carbonyl absorption typical of carboxylic acids. The indole nitrogen-hydrogen bond generates characteristic absorption patterns, while the aromatic ring systems contribute to the fingerprint region with complex absorption patterns unique to the substituted indole framework.
Comparative Analysis with Indomethacin and Related Analogues
This compound functions as an indomethacin analogue, sharing fundamental structural features while incorporating specific modifications that distinguish its properties from the parent compound. Indomethacin, systematically known as 2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetic acid, demonstrates structural similarity through the shared indole core with methoxy and methyl substitutions. However, critical differences in substitution patterns create distinct pharmacological and physicochemical profiles between these related compounds.
The primary structural distinction between this compound and indomethacin lies in the nature of the substituent attached to the indole nitrogen. Indomethacin incorporates a 4-chlorobenzoyl group at the 1-position, while this compound features a 4-methylsulfanylbenzyl substituent. This modification eliminates the carbonyl functionality present in indomethacin while introducing a methylsulfanyl group that alters electronic distribution and steric requirements around the indole nitrogen. Additionally, this compound contains an extended propanoic acid side chain compared to indomethacin's acetic acid functionality, providing additional molecular flexibility and potential binding interactions.
The molecular weight comparison reveals this compound (369.5 grams per mole) as slightly heavier than indomethacin's molecular weight, reflecting the additional methyl group in the side chain and the replacement of chlorine with the methylsulfanyl substituent. These structural modifications influence solubility characteristics, with this compound demonstrating different dissolution behavior compared to indomethacin due to the altered balance between hydrophobic and hydrophilic regions within the molecular structure.
Polymorphic behavior represents another area of comparison between these compounds. Indomethacin demonstrates well-characterized polymorphic forms, including the recently characterized Form δ and Form θ, which exhibit distinct crystallographic arrangements and physical properties. While specific polymorphic studies of this compound have not been extensively reported, the structural similarity suggests potential for multiple crystalline forms that could influence physical properties and pharmaceutical applications.
The stereochemical complexity of this compound, particularly the chiral center in the propanoic acid side chain, introduces enantiomeric considerations not present in indomethacin's structure. This chirality potentially influences biological activity and requires consideration in synthetic approaches and analytical characterization methods. The specific stereochemical designation as the (-)-enantiomer indicates defined spatial arrangement that may correlate with specific biological activities and binding affinities.
Properties
CAS No. |
40738-05-4 |
|---|---|
Molecular Formula |
C21H23NO3S |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
2-[5-methoxy-2-methyl-1-[(4-methylsulfanylphenyl)methyl]indol-3-yl]propanoic acid |
InChI |
InChI=1S/C21H23NO3S/c1-13(21(23)24)20-14(2)22(12-15-5-8-17(26-4)9-6-15)19-10-7-16(25-3)11-18(19)20/h5-11,13H,12H2,1-4H3,(H,23,24) |
InChI Key |
QTUGRCJHUSVWGW-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1CC3=CC=C(C=C3)SC)C=CC(=C2)OC)C(C)C(=O)O |
Canonical SMILES |
CC1=C(C2=C(N1CC3=CC=C(C=C3)SC)C=CC(=C2)OC)C(C)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MK 410 MK 410, (+)-isomer MK 410, sodium salt MK 410, sodium salt, (+)-isomer MK 410, sodium salt, (-)-isomer MK-410 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MK 410 typically involves multiple steps, starting from commercially available precursorsThe final step involves the coupling of the indole derivative with a propanoic acid moiety under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
MK 410 undergoes various types of chemical reactions, including:
Oxidation: The methoxy and methyl groups can be oxidized to form corresponding alcohols or ketones.
Reduction: The indole ring can be reduced under hydrogenation conditions to form dihydroindole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Formation of methoxy alcohols or ketones.
Reduction: Formation of dihydroindole derivatives.
Substitution: Introduction of halogen or nitro groups at the indole ring.
Scientific Research Applications
MK 410 has various scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of MK 410 involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Cyclophosphamide (CYP) vs. Amifostine
Amifostine, a cytoprotective agent, is used to mitigate chemotherapy-induced toxicities. Unlike CYP, which directly damages TSCs, amifostine protects taste epithelium by scavenging free radicals and reducing oxidative stress. Pre-treatment with amifostine in mice significantly preserved NaCl detection thresholds and attenuated CYP-induced taste cell loss, highlighting its role in maintaining taste function during chemotherapy .
Single-Dose vs. Fractionated-Dose CYP Regimens
CYP’s impact on taste varies with dosing strategy. A single 100 mg/kg dose caused acute NaCl detection threshold elevations (peaking at days 6, 14, and 20 post-treatment), while fractionated dosing (5×20 mg/kg) induced cyclic threshold disruptions (days 4, 10, 15, 20, and 23). Fractionated dosing prolonged taste dysfunction despite reduced immediate cytotoxicity, suggesting cumulative damage to TSC renewal mechanisms .
CYP vs. Other Chemotherapeutic Agents
CYP uniquely disrupts salt taste via multi-TSC mechanisms (Types I, II, and III), whereas other agents predominantly target Type II cells (sweet/bitter/umami) .
Key Research Findings
Taste Sensory Cell Susceptibility
- Type I TSCs : Critical for amiloride-sensitive salt detection; half-life ~8–24 days. CYP-induced progenitor cell loss delays replacement, causing threshold elevations .
- Type II/III TSCs : Contribute to amiloride-insensitive salt detection. Their shorter half-lives (8–22 days) correlate with cyclic disruptions in fractionated dosing .
Behavioral and Physiological Impacts
- Brief-access testing : CYP-treated mice showed reduced NaCl aversion (lick rates ↑20–40% vs. controls), indicating diminished aversive signaling .
- Operant threshold testing : Detection thresholds increased by 50–100 mM, persisting for ≥20 days post-treatment .
Dose Fractionation Paradox
Fractionated CYP dosing minimized acute cytotoxicity but prolonged taste dysfunction by disrupting progenitor cell cycling. This contrasts with single-dose regimens, where severe but transient damage allows partial recovery .
Q & A
Q. Q1. How can researchers design a reproducible synthesis protocol for MK 410?
Methodological Answer: To ensure reproducibility, the synthesis protocol must include:
- Stepwise documentation: Detail reaction conditions (temperature, solvent, catalysts), purification methods (e.g., column chromatography, recrystallization), and characterization techniques (e.g., NMR, IR, mass spectrometry) .
- Validation via peer review: Compare results with established literature on analogous compounds to identify deviations and refine protocols .
- Batch consistency testing: Synthesize this compound in triplicate under identical conditions to confirm yield and purity consistency .
Q. Q2. What spectroscopic techniques are essential for characterizing this compound’s structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to verify molecular structure and purity. Assign peaks by comparing with computational predictions (e.g., DFT calculations) or databases like SciFinder .
- Mass Spectrometry (MS): Confirm molecular weight via High-Resolution MS (HRMS) and analyze fragmentation patterns to validate structural motifs .
- X-ray Crystallography: If crystalline, use single-crystal XRD to resolve atomic coordinates and bond angles, providing definitive structural proof .
Q. Q3. How should researchers address discrepancies in this compound’s reported physicochemical properties?
Methodological Answer:
- Source validation: Cross-check data against peer-reviewed journals (avoiding non-academic sources like ) .
- Controlled replication: Repeat experiments under the original authors’ stated conditions to identify methodological errors or environmental variables (e.g., humidity, oxygen sensitivity) .
- Statistical analysis: Apply ANOVA or t-tests to evaluate whether observed differences are statistically significant .
Advanced Research Questions
Q. Q4. What experimental strategies can elucidate this compound’s reaction mechanisms in catalytic processes?
Methodological Answer:
- Kinetic isotope effects (KIE): Replace key atoms (e.g., with ) to identify rate-determining steps .
- Computational modeling: Use density functional theory (DFT) to simulate transition states and compare with experimental activation energies .
- In-situ spectroscopy: Employ techniques like Raman or UV-Vis to monitor intermediate species during reactions .
Q. Q5. How can researchers resolve contradictions in this compound’s bioactivity data across different assays?
Methodological Answer:
- Assay standardization: Validate cell lines, incubation times, and control compounds to rule out protocol variability .
- Meta-analysis: Aggregate data from multiple studies using tools like RevMan to identify outliers or trends obscured by small sample sizes .
- Mechanistic follow-up: Design knock-out experiments (e.g., gene silencing) to confirm whether bioactivity is pathway-specific or an artifact .
Q. Q6. What methodologies optimize this compound’s stability under varying environmental conditions?
Methodological Answer:
- Accelerated stability testing: Expose this compound to stressors (heat, light, pH extremes) and quantify degradation via HPLC or LC-MS .
- Excipient screening: Test stabilizers (e.g., cyclodextrins, antioxidants) in formulations using design-of-experiment (DoE) frameworks to identify optimal combinations .
- Long-term stability modeling: Apply the Arrhenius equation to predict shelf life from accelerated data .
Methodological Frameworks
Q. Q7. How should researchers integrate computational and experimental data for this compound’s property prediction?
Methodological Answer:
Q. Q8. What ethical and analytical practices are critical when publishing this compound research?
Methodological Answer:
- Data transparency: Deposit raw spectra, crystallographic data, and assay results in repositories like Zenodo or ChemRxiv .
- Conflict of interest declaration: Disclose funding sources and affiliations that might bias interpretations .
- Reproducibility checklist: Adhere to guidelines from journals like Nature Protocols to ensure methods are sufficiently detailed .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
